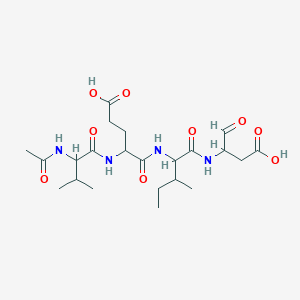

N-Acetyl-Val-Glu-Ile-Asp-al

Übersicht

Beschreibung

“N-Acetyl-Val-Glu-Ile-Asp-al” is a compound that is often used in scientific research . It is also known by its synonym "Ac-VEID-CHO" . The empirical formula for this compound is C22H36N4O9 . It is usually available in powder form and is white in color .

Molecular Structure Analysis

The molecular weight of “N-Acetyl-Val-Glu-Ile-Asp-al” is 500.54 . The compound has a complex structure, as indicated by its SMILES string: CCC@HC@HC@H=O)NC(=O)C@@H=O)C(C)C)C(=O)NC@@H=O)C=O .

Physical And Chemical Properties Analysis

“N-Acetyl-Val-Glu-Ile-Asp-al” is a white powder . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Amyloidogenic Processes

Research has shown that certain peptides, including those similar to N-Acetyl-Val-Glu-Ile-Asp-al, are crucial in understanding Alzheimer's disease. A study by McDermott, Biggins, & Gibson (1992) explored a synthetic peptide resembling N-Acetyl-Val-Glu-Ile-Asp-al, which led to insights into the cleavage processes generating the N-terminus of the Alzheimer beta-amyloid protein. This work has implications for understanding amyloidogenic processes in the brain.

Role in Angiotensin-Converting Enzyme Inhibition and Antihypertensive Effects

Several studies have identified peptides with sequences similar to N-Acetyl-Val-Glu-Ile-Asp-al as potential agents in controlling hypertension. For instance, research by Wang et al. (2021) on walnut glutelin-1 hydrolysates, and Zheng et al. (2017) on palm kernel expeller glutelin-2 hydrolysates, have demonstrated ACE-inhibitory and antihypertensive properties of specific peptides. These findings suggest a significant role for these peptides in managing blood pressure and cardiovascular health.

Oxidative Neurotoxicity and Protease Interaction

In a study on oxidative glutamate toxicity, Elphick et al. (2008) investigated the role of peptides, including ones similar to N-Acetyl-Val-Glu-Ile-Asp-al, in neuronal death. This research provides insights into how specific peptides interact with caspases and calpains, revealing their potential role in neurodegenerative diseases.

Peptide Structure and Enzyme Inhibition

Other studies have explored the structural characteristics of peptides like N-Acetyl-Val-Glu-Ile-Asp-al and their roles in inhibiting various enzymes. For example, research by Gaudreau et al. (1992) and Kolbe & Wohlrab (1985) delves into the structure-function relationships of peptides and their interactions with specific enzymes. This area of research is crucial for developing novel therapeutic agents.

Wirkmechanismus

Target of Action

N-Acetyl-Val-Glu-Ile-Asp-al, also known as Ac-VEID-CHO, primarily targets Caspase 6 . Caspase 6 is a member of the caspase family of cysteine proteases, which play essential roles in programmed cell death (apoptosis) and inflammation .

Mode of Action

Ac-VEID-CHO acts as an inhibitor of Caspase 6 . It binds to the active site of the enzyme, preventing it from cleaving its protein substrates and thereby blocking the process of apoptosis .

Biochemical Pathways

The inhibition of Caspase 6 by Ac-VEID-CHO impacts the apoptotic signaling pathway . Under normal conditions, Caspase 6 is involved in the initiation and execution phases of apoptosis. By inhibiting Caspase 6, Ac-VEID-CHO can prevent cell death and potentially influence other pathways where Caspase 6 plays a role .

Pharmacokinetics

Like other peptide-based compounds, it is expected to have good solubility in water . Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined experimentally.

Result of Action

The primary molecular effect of Ac-VEID-CHO is the inhibition of Caspase 6 activity , which leads to a decrease in apoptosis . On a cellular level, this can result in increased cell survival, especially under conditions where apoptosis is being stimulated .

Action Environment

The action, efficacy, and stability of Ac-VEID-CHO can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and activity. Furthermore, the presence of other molecules can affect the compound’s efficacy, either through direct interactions or by influencing the overall cellular environment .

Zukünftige Richtungen

Research on “N-Acetyl-Val-Glu-Ile-Asp-al” and similar compounds is ongoing. For instance, a study has shown that N-acetyl-aspartyl-glutamate (NAAG), a peptide-based neurotransmitter, plays a specific role in cancer . NAAG was found to be more abundant in higher-grade cancers and serves as a source of glutamate in cancers expressing glutamate carboxypeptidase II (GCPII), the enzyme that hydrolyzes NAAG to glutamate and N-acetyl-aspartate (NAA) . This suggests that compounds like “N-Acetyl-Val-Glu-Ile-Asp-al” could potentially have applications in cancer therapy .

Eigenschaften

IUPAC Name |

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUFGGNCJRWMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspase-6 inhibitor II | |

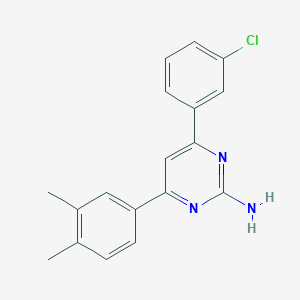

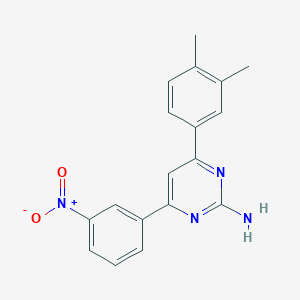

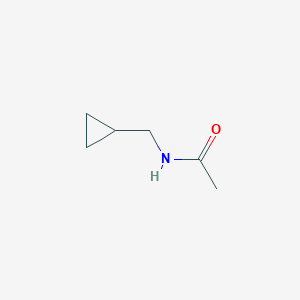

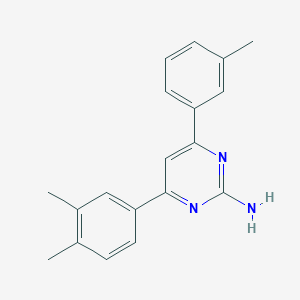

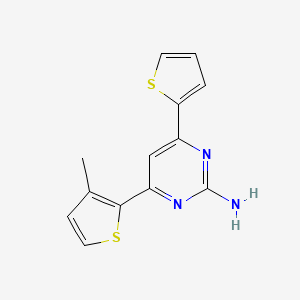

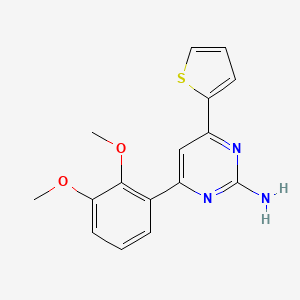

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)